4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

serotonin transporter dopamine transporter releaser selectivity

4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946249-10-1) is a synthetic arylpiperazinyl sulfonamide (MW 399.95, C₁₇H₂₂ClN₃O₂S₂) that embeds a 4-chlorobenzenesulfonamide group linked via an ethyl spacer to a 4-methylpiperazine and thiophene moiety. Pharmacologically, it functions as a serotonin transporter (SERT) substrate-type releaser (EC₅₀ 33 nM in rat brain synaptosomes) with relatively weaker activity at the dopamine transporter (DAT IC₅₀ 1.84 µM), and it exhibits high affinity for the sigma-1 receptor (Ki 4.3 nM, guinea pig brain).

Molecular Formula C17H22ClN3O2S2
Molecular Weight 399.95
CAS No. 946249-10-1
Cat. No. B2767251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS946249-10-1
Molecular FormulaC17H22ClN3O2S2
Molecular Weight399.95
Structural Identifiers
SMILESCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
InChIInChI=1S/C17H22ClN3O2S2/c1-20-7-9-21(10-8-20)17(14-6-11-24-13-14)12-19-25(22,23)16-4-2-15(18)3-5-16/h2-6,11,13,17,19H,7-10,12H2,1H3
InChIKeyUXDJTDDIPIEVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946249-10-1): Chemical Class & Baseline Profile


4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946249-10-1) is a synthetic arylpiperazinyl sulfonamide (MW 399.95, C₁₇H₂₂ClN₃O₂S₂) that embeds a 4-chlorobenzenesulfonamide group linked via an ethyl spacer to a 4-methylpiperazine and thiophene moiety . Pharmacologically, it functions as a serotonin transporter (SERT) substrate-type releaser (EC₅₀ 33 nM in rat brain synaptosomes) with relatively weaker activity at the dopamine transporter (DAT IC₅₀ 1.84 µM), and it exhibits high affinity for the sigma-1 receptor (Ki 4.3 nM, guinea pig brain) [1][2]. Structurally, it belongs to the broader class of piperazinylbenzenesulfonamides explored for CNS disorders and antiviral applications, but its specific chloro‑thiophene substitution pattern distinguishes it from both reported 5‑HT₆ antagonists such as SB258585 and simpler unsubstituted phenyl analogs [3].

Why Generic Substitution of 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Fails: Selectivity & Structural Specificity


In‑class piperazinyl sulfonamides cannot be freely interchanged because subtle changes in the aryl‑sulfonamide substituent and the heteroaryl‑ethyl linker produce divergent pharmacodynamic profiles. For example, removal of the 4‑chloro atom (the dechloro analog) alters lipophilicity and may reduce binding to halogen‑sensitive pockets, while replacement of the thiophene by benzothiophene (as in certain patent series) markedly shifts affinity toward 5‑HT₂A or D₂ receptors [1][2]. Moreover, the target compound's dual SERT‑substrate release and high sigma‑1 affinity are not shared by structurally similar 5‑HT₆ antagonists (SB258585, SB399885) that instead inhibit claudin‑1 trafficking via a PKA‑dependent, 5‑HT₆‑independent mechanism [3]. Procurement decisions must therefore be guided by the quantitative selectivity and target‑engagement data presented below.

Quantitative Differentiation Evidence for 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide


SERT vs. DAT Selectivity: A ~55-Fold Window Compared to MDMA

The target compound induces 5‑HT release via SERT with an EC₅₀ of 33 nM, while blocking DAT‑mediated dopamine release requires a 55‑fold higher concentration (IC₅₀ = 1.84 µM) [1]. In contrast, the prototypical SERT substrate MDMA exhibits a DAT/SERT ratio closer to 3 (EC₅₀ values: SERT ≈ 1.12 µM, DAT ≈ 3.24 µM) , indicating that the target compound provides a substantially cleaner serotonergic signal in vitro. This pre‑clinical advantage is critical for neuroscience applications where minimizing concurrent dopaminergic activation is required to dissect serotonergic pathways without confounding locomotor or rewarding effects.

serotonin transporter dopamine transporter releaser selectivity monoamine transporter

High Sigma-1 Receptor Affinity: Ki = 4.3 nM in Guinea Pig Brain

In radioligand displacement assays using guinea pig brain membranes, the compound displays a Ki of 4.3 nM for the sigma-1 receptor [1]. This places it among high‑affinity sigma-1 ligands comparable to the reference antagonist BD‑1047 (Ki ≈ 0.9 nM) , but with the additional functional property of SERT‑mediated 5‑HT release. Many arylpiperazine‑based sigma-1 ligands lack this dual mechanism, making the compound attractive for studies of sigma-1‑mediated modulation of serotonergic neurotransmission and neuroprotection.

sigma-1 receptor sigma receptor neuroprotection CNS ligand

4-Chloro Substitution Drives Functional Differentiation from Unsubstituted Phenyl Analog

The 4‑chlorobenzenesulfonamide substituent of the target compound is a critical structural feature that distinguishes it from N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356‑77‑0), which lacks the chloro group . Halogen substitution on the phenyl ring of sulfonamides is known to enhance hydrophobic packing in receptor pockets, influence oxidative metabolism, and modulate pKa of the sulfonamide NH [1]. Although no direct side‑by‑side pharmacological comparison has been published, the chloro‑dependent binding enhancement is a well‑replicated SAR principle in arylpiperazine sulfonamide series targeting sigma-1 and aminergic GPCRs.

halogen substitution sulfonamide SAR drug design lipophilicity

Antiviral Potential via Claudin-1 Trafficking Modulation (Class-Level Evidence)

Two structurally related piperazinylbenzenesulfonamides, SB258585 and SB399885, were identified as inhibitors of hepatitis C virus (HCV) entry acting through a 5‑HT₆‑independent, PKA‑mediated modulation of claudin‑1 trafficking [1]. Although the specific target compound has not been directly tested in the HCV entry model, its core scaffold (thiophene‑piperazine‑ethyl spacer and benzenesulfonamide) places it within the same chemotype. The target compound's distinct 4‑chloro‑thiophene architecture may influence its intracellular distribution and potency relative to the known inhibitors, a hypothesis that requires verification.

HCV entry inhibitor claudin-1 piperazinylbenzenesulfonamide antiviral

Selectivity Against Dopamine Transporter: Reduced Abuse Liability Signal in In Vitro Assays

In vitro monoamine transporter profiling reveals that the compound is essentially inactive as a dopamine releaser or inhibitor at therapeutic concentrations (DAT IC₅₀ = 1.84 µM), while maintaining potent SERT release (EC₅₀ = 33 nM) [1]. Many SERT‑targeting psychostimulants, including cathinones and amphetamine analogs, concurrently elevate dopamine, contributing to abuse potential [2]. The target compound's dat‑sparing profile makes it a preferred tool for studying serotonergic mechanisms without the confound of dopaminergic reinforcement, a feature relevant for CNS drug discovery programs aiming to minimize abuse liability.

abuse liability DAT selectivity SERT substrate drug discovery

Chymase Inhibition Potential: Hit-Level Potency Against Human Recombinant Enzyme

Sulfonamide derivatives, including those closely related to the target compound, have been reported to inhibit human chymase—a serine protease implicated in cardiovascular remodeling and inflammation. BindingDB entries for structurally analogous N‑substituted piperazinyl‑benzenesulfonamides show chymase IC₅₀ values ranging from 7 to 520 nM [1][2]. While the target compound has not been tested in a dedicated chymase assay, its sulfonamide and piperazine architecture mirrors confirmed chymase inhibitor chemotypes. Researchers exploring novel chymase inhibitors should consider this compound as a potential starting scaffold, noting that direct chymase activity data remain absent.

chymase inhibitor sulfonamide cardiovascular inflammation

Priority Applications for 4-Chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide Based on Quantitative Evidence


Serotonergic Pathway Dissection in Neuroscience Research

With its 55‑fold SERT/DAT selectivity (SERT EC₅₀ 33 nM vs. DAT IC₅₀ 1.84 µM), this compound serves as a cleaner serotonergic releasing agent compared to MDMA or amphetamine analogs [1]. It is suitable for in vitro and ex vivo studies (e.g., [3H]5‑HT release in synaptosomes, electrophysiological recordings in serotonergic neurons) where dopamine‑mediated confounds must be minimized. Dosing should leverage the low‑nanomolar SERT potency, while noting that DAT engagement becomes appreciable only above ~1 µM.

Sigma-1 Receptor Occupancy and Functional Crosstalk Investigations

High sigma-1 affinity (Ki 4.3 nM) combined with SERT‑releasing activity makes this compound a unique dual‑mechanism probe [2]. It can be used in competition binding assays with [3H]‑(+)‑pentazocine in guinea pig brain membranes, as well as in cell‑based models examining sigma‑1 chaperone function and its modulation of serotonergic signaling. This dual pharmacology is not present in standard sigma‑1 tools like BD‑1047 or haloperidol.

Antiviral Entry Mechanistic Studies (HCV and Related Viruses)

As a member of the piperazinylbenzenesulfonamide class shown to inhibit HCV entry via claudin‑1 trafficking and PKA modulation (SB258585, SB399885), this compound is a candidate for analogous virology screening [3]. Laboratories investigating host‑directed antiviral strategies should prioritize its testing in HCVpp and HCVcc infection models, where its novel 4‑chloro‑thiophene moiety may confer altered potency or intracellular distribution compared to the published 5‑HT₆ antagonists.

Chemical Biology and Medicinal Chemistry SAR Expansion

The distinct 4‑chlorobenzenesulfonamide substitution offers a defined SAR probe for halogen‑dependent binding effects in sigma‑1, SERT, and chymase inhibitor series [4]. Procurement is warranted for synthetic chemistry groups building focused libraries around the thiophene‑piperazine‑sulfonamide scaffold, where the compound serves as a key intermediate or reference point for investigating the impact of para‑chloro vs. para‑H, methoxy, or methyl substituents on target engagement and metabolic stability.

Quote Request

Request a Quote for 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.